tert-Butyl 4-(Hydroxymethyl)benzylcarbamate
Overview
Description
tert-Butyl 4-(Hydroxymethyl)benzylcarbamate is an organic compound with the molecular formula C13H19NO3. It is commonly used in various chemical and biological research applications due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 4-(Hydroxymethyl)benzylcarbamate can be synthesized through a multi-step process. One common method involves the reaction of 4-(Hydroxymethyl)benzylamine with tert-Butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(Hydroxymethyl)benzylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed under mild conditions.
Major Products
Oxidation: 4-(Carboxymethyl)benzylcarbamate
Reduction: 4-(Aminomethyl)benzylcarbamate
Substitution: Various substituted benzylcarbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 4-(Hydroxymethyl)benzylcarbamate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein modifications.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(Hydroxymethyl)benzylcarbamate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl benzylcarbamate
- tert-Butyl 4-bromobenzylcarbamate
- tert-Butyl benzyl(4-hydroxybutyl)carbamate
Uniqueness
tert-Butyl 4-(Hydroxymethyl)benzylcarbamate is unique due to the presence of both a hydroxymethyl group and a carbamate group, which confer distinct reactivity and interaction profiles compared to similar compounds. This dual functionality makes it particularly valuable in synthetic and biological applications .
Properties
IUPAC Name |
tert-butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h4-7,15H,8-9H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEPOWVQABAWRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383437 | |
Record name | tert-Butyl {[4-(hydroxymethyl)phenyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123986-64-1 | |
Record name | tert-Butyl {[4-(hydroxymethyl)phenyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl [4-(hydroxymethyl)benzyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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